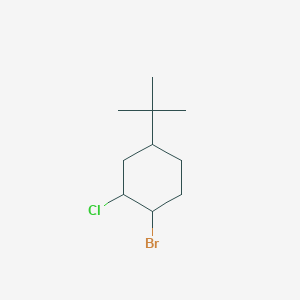
1-Bromo-4-tert-butyl-2-chlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-tert-butyl-2-chlorocyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a bromine atom at the first position, a tert-butyl group at the fourth position, and a chlorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-tert-butyl-2-chlorocyclohexane typically involves the halogenation of 4-tert-butylcyclohexanol. The process can be carried out through the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-tert-butyl-2-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as sodium ethoxide (NaOEt) can lead to the formation of 4-tert-butylcyclohexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution: Formation of 1-hydroxy-4-tert-butyl-2-chlorocyclohexane or 1-amino-4-tert-butyl-2-chlorocyclohexane.
Elimination: Formation of 4-tert-butylcyclohexene.
Oxidation: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanone.
Reduction: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanol.
Aplicaciones Científicas De Investigación
1-Bromo-4-tert-butyl-2-chlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of halogenated cyclohexanes with biological systems.
Medicine: Research into the pharmacological properties of halogenated cyclohexanes may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-tert-butyl-2-chlorocyclohexane in chemical reactions involves the following steps:
Nucleophilic Substitution: The bromine or chlorine atom can be displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Elimination: The compound can undergo E2 elimination, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the halogen atom.
Oxidation and Reduction: The compound can be oxidized to form a ketone or reduced to form an alcohol, depending on the reagents used.
Comparación Con Compuestos Similares
1-Bromo-4-tert-butyl-2-chlorocyclohexane can be compared with other similar compounds such as:
1-Bromo-4-tert-butylcyclohexane: Lacks the chlorine atom at the second position.
1-Chloro-4-tert-butylcyclohexane: Lacks the bromine atom at the first position.
1-Bromo-2-chlorocyclohexane: Lacks the tert-butyl group at the fourth position.
Uniqueness
The presence of both bromine and chlorine atoms, along with the bulky tert-butyl group, makes this compound unique
Propiedades
Número CAS |
90976-05-9 |
|---|---|
Fórmula molecular |
C10H18BrCl |
Peso molecular |
253.61 g/mol |
Nombre IUPAC |
1-bromo-4-tert-butyl-2-chlorocyclohexane |
InChI |
InChI=1S/C10H18BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9H,4-6H2,1-3H3 |
Clave InChI |
GOJCFGSLYHILJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(C(C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


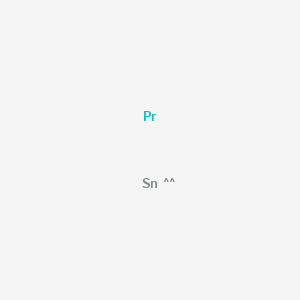
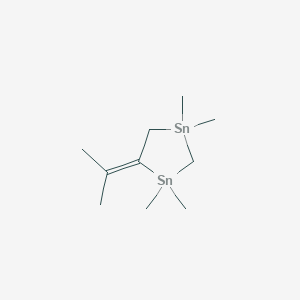
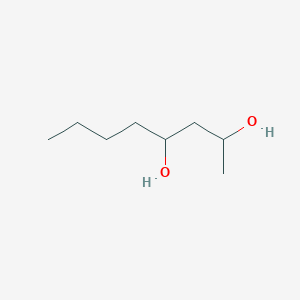
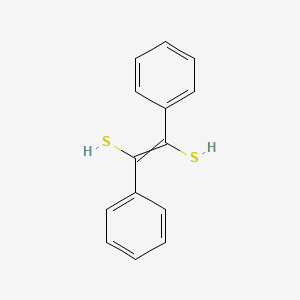
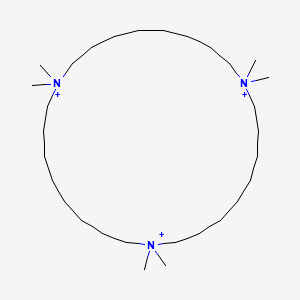
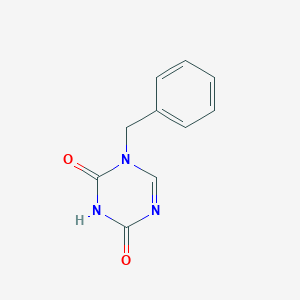
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

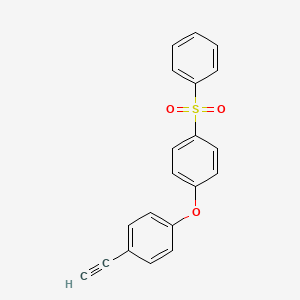
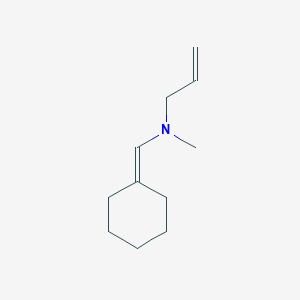
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
